

# A comparative study of Oenin's interaction with different proteins.

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## Compound of Interest

Compound Name: **Oenin**

Cat. No.: **B1199431**

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## A Comparative Analysis of **Oenin**'s Interactions with Diverse Protein Targets

This guide provides a comparative overview of the interactions between **oenin** (malvidin-3-O-glucoside), a primary anthocyanin in red grapes, and various classes of proteins. The objective is to offer researchers, scientists, and drug development professionals a consolidated resource detailing **oenin**'s binding characteristics, its influence on critical signaling pathways, and the experimental methodologies used to study these interactions. The information presented is supported by experimental data to facilitate an objective comparison of its performance and potential therapeutic applications.

## Quantitative Analysis of Oenin-Protein Interactions

The binding affinity of **oenin** to different proteins varies significantly, influenced by the protein's structure, the surrounding pH, and the specific experimental conditions. These interactions are primarily non-covalent, involving a combination of hydrophobic interactions, hydrogen bonds, and electrostatic forces.<sup>[1][2][3]</sup> The quantitative data from various studies are summarized below.

Target Protein/Peptid e	Protein Class	Experimental Method	Key Findings (Binding/Dissolu tion Constants)	Reference
Human Serum Albumin (HSA)	Transport Protein	Fluorescence Quenching	Binding Constants (Ka) range from 1.08 $\times 10^5$ to 13.2 $\times$ $10^5$ M <sup>-1</sup> ; affinity is pH-dependent. A hydrophobic effect dominates at acidic pH, while electrostatic interactions are more significant at physiological pH (7.4).	[4]
Proline-Rich Peptide (IB7-14)	Salivary Protein	Saturation Transfer Difference (STD) NMR	Dissociation Constant (KD) of 17.5 mM. The study noted that acetylated and coumaroylated forms of malvidin-3-O- glucoside exhibit different binding affinities and stoichiometries.	[5]
Prion Protein (PrPSc)	Pathogenic Protein	In vitro aggregation assays (RT- QuIC)	Oenin completely inhibited the de novo formation of PrPSc fibrils and promoted the	[6]

clearance of  
existing  
pathogenic  
aggregates.

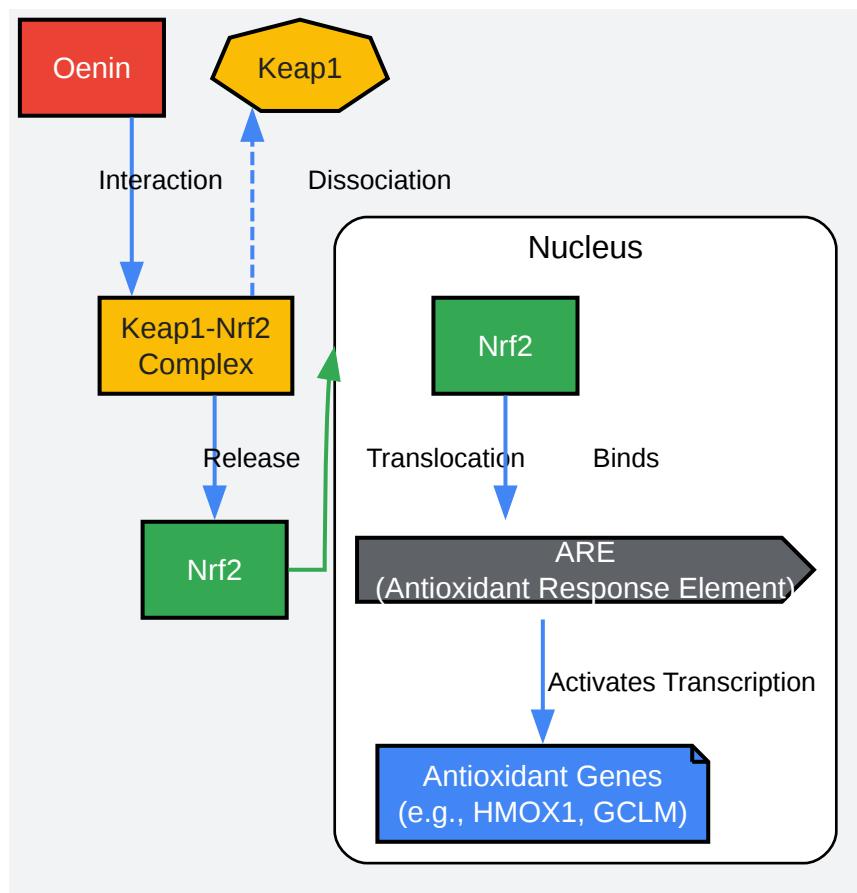
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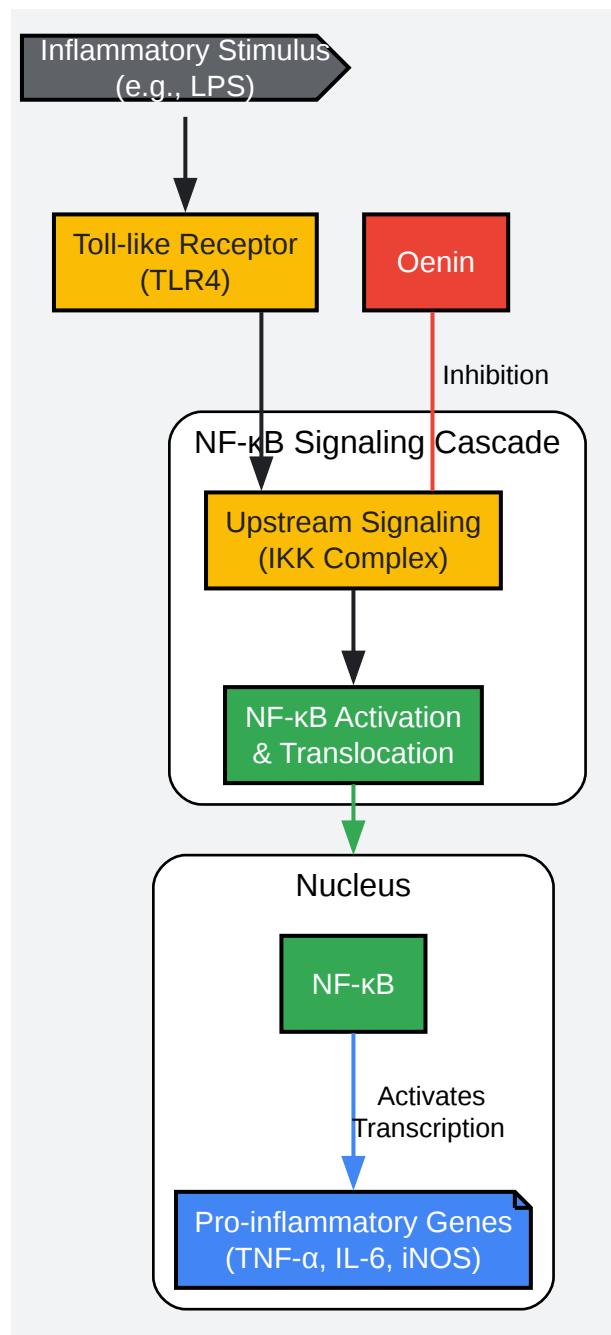
## Oenin's Impact on Cellular Signaling Pathways

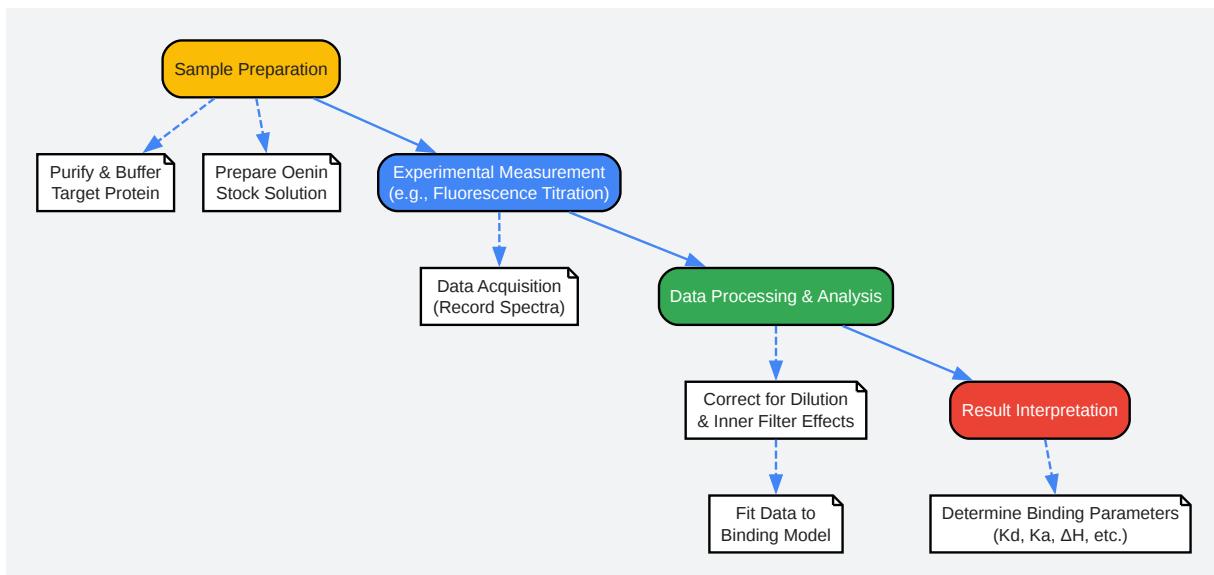
**Oenin**'s biological effects, including its antioxidant, anti-inflammatory, and neuroprotective properties, are mediated through its interaction with key proteins in various signaling cascades.

### Antioxidant and Neuroprotective Effects via Keap1-Nrf2 Pathway

**Oenin** demonstrates potent antioxidant and neuroprotective capabilities by activating the Keap1-Nrf2 signaling pathway.<sup>[6]</sup> Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. **Oenin** is thought to interact with Keap1, leading to the release and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of crucial antioxidant and cytoprotective genes, such as GCLM and HMOX1.<sup>[6]</sup> This mechanism is central to its role in mitigating oxidative stress, a key factor in neurodegenerative diseases.<sup>[6]</sup>







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